3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is a chemical compound with the molecular formula C12H18N6O and a molecular weight of 262.31 g/mol. This compound features a unique structure combining an adamantane core with a tetrazole ring and a carbohydrazide group, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide typically involves the reaction of adamantane derivatives with tetrazole and carbohydrazide precursors. One common method includes the following steps:
Formation of Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Tetrazole Ring Formation: The functionalized adamantane is then reacted with sodium azide and an appropriate nitrile to form the tetrazole ring.
Carbohydrazide Introduction: Finally, the tetrazole-adamantane intermediate is reacted with hydrazine or a hydrazine derivative to introduce the carbohydrazide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring and carbohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the adamantane core.
Reduction: Reduced forms of the tetrazole or carbohydrazide groups.
Substitution: Substituted tetrazole or carbohydrazide derivatives.
Scientific Research Applications
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The adamantane core provides structural rigidity and enhances the compound’s stability and bioavailability. The carbohydrazide group can form hydrogen bonds with biological targets, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide: Similar structure with a phenyl group on the tetrazole ring.
Adamantane derivatives: Compounds with various functional groups attached to the adamantane core.
Tetrazole derivatives: Compounds featuring the tetrazole ring with different substituents.
Uniqueness
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is unique due to its combination of the adamantane core, tetrazole ring, and carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(tetrazol-2-yl)adamantane-1-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O/c13-16-10(19)11-2-8-1-9(3-11)5-12(4-8,6-11)18-15-7-14-17-18/h7-9H,1-6,13H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYHKYYRFKPJAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.